molecular formula C19H15ClN2O3S B2633038 3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one CAS No. 899943-66-9

3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one

Cat. No. B2633038
CAS RN: 899943-66-9
M. Wt: 386.85
InChI Key: GUQFEIXXDIRHNU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazinone, a dioxin ring, and a thioether linking a chlorobenzyl group. Pyrazinones are a type of heterocyclic compound that often exhibit biological activity. Dioxins are a group of chemically related compounds that are environmental pollutants . The thioether and chlorobenzyl groups could potentially influence the reactivity and properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dioxin ring, in particular, is a type of aromatic compound that can contribute to the stability of the molecule .

Scientific Research Applications

Anticancer Activity

A study by Hammam et al. (2005) explored the synthesis of fluoro substituted benzo[b]pyran derivatives, leading to compounds with anti-lung cancer activity. These derivatives, including compounds related to the chemical structure of interest, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This suggests potential for the development of novel anticancer therapeutics based on this chemical scaffold (Hammam, El-Salam, Mohamed, & Hafez, 2005).

B-Raf Kinase Inhibition

Yang et al. (2012) synthesized and evaluated novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives for their B-Raf inhibitory and anti-proliferation activities. The study found that compound C14 exhibited potent biological activity against B-Raf(V600E) and human melanoma cell line WM266.4, suggesting the potential utility of these derivatives as B-Raf kinase inhibitors for therapeutic applications (Yang et al., 2012).

Novel Tricyclic Ring System

Eller et al. (2009) reported the synthesis of derivatives of a novel tricyclic ring system, pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. These compounds were obtained through reactions involving 2-pyrazolin-5-ones and 3-chloro-2-pyrazinecarbonyl chloride, demonstrating the versatility of the core structure for the development of new compounds with potential pharmacological activities (Eller, Zhang, Habicht, Datterl, & Holzer, 2009).

Safety and Hazards

Dioxins are known to be highly toxic and can cause a variety of health problems, including cancer . Therefore, any compound containing a dioxin ring should be handled with caution.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-14-3-1-13(2-4-14)12-26-18-19(23)22(8-7-21-18)15-5-6-16-17(11-15)25-10-9-24-16/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQFEIXXDIRHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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